molecular formula C14H11ClS B14676141 1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene CAS No. 32228-16-3

1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene

Cat. No.: B14676141
CAS No.: 32228-16-3
M. Wt: 246.8 g/mol
InChI Key: WAYAAZOIKKYHFL-ZHACJKMWSA-N
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Description

1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a phenylethenyl group attached via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene typically involves the reaction of 1-chloro-4-iodobenzene with (E)-2-phenylethenylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are effective.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene involves its interaction with molecular targets such as enzymes or receptors. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfur atom can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-4-[(E)-2-phenylethenyl]benzene: Lacks the sulfur atom, resulting in different reactivity and properties.

    1-chloro-4-[(E)-2-phenylethenyl]methoxybenzene: Contains a methoxy group instead of a sulfur atom, affecting its electronic properties.

    1-chloro-4-[(E)-2-phenylethenyl]aminobenzene: Contains an amino group, which can participate in hydrogen bonding and alter its biological activity.

Uniqueness

1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the phenylethenyl group and the sulfur atom allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

32228-16-3

Molecular Formula

C14H11ClS

Molecular Weight

246.8 g/mol

IUPAC Name

1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene

InChI

InChI=1S/C14H11ClS/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-11H/b11-10+

InChI Key

WAYAAZOIKKYHFL-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/SC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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